![molecular formula C13H22N2OS B3004981 2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide CAS No. 1396855-93-8](/img/structure/B3004981.png)
2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide
Übersicht
Beschreibung
2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide, also known as CP-94,253, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as acylaminoalkynes, which have been shown to have a variety of interesting biological properties. In
Wirkmechanismus
The mechanism of action of 2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide is based on its ability to bind selectively to the delta opioid receptor. This binding prevents the activation of the receptor by endogenous opioid peptides such as enkephalins and endorphins, which normally produce analgesic and euphoric effects. By blocking the delta opioid receptor, 2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide can reduce pain perception and prevent the development of addiction and tolerance to opioids.
Biochemical and Physiological Effects:
2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include reducing pain sensitivity, blocking the development of opioid tolerance and dependence, and modulating mood and anxiety-related behaviors. 2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide has also been shown to have anti-inflammatory and neuroprotective effects in certain models of neurological disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide for lab experiments is its selectivity for the delta opioid receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other opioid receptors or neurotransmitter systems. However, one limitation of 2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide is its relatively low potency compared to other delta opioid receptor antagonists. This can make it more difficult to achieve the desired effects in certain experiments or in vivo models.
Zukünftige Richtungen
There are several future directions for research on 2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide and related compounds. One area of interest is in developing more potent and selective delta opioid receptor antagonists for use in clinical settings. Another area of research is in exploring the potential applications of 2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide in treating neurological and psychiatric disorders such as chronic pain, addiction, and depression. Finally, there is a need for more studies on the long-term effects and safety of 2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide, particularly in human subjects.
Wissenschaftliche Forschungsanwendungen
2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide has been shown to have potent and selective effects on certain types of neurotransmitter receptors. Specifically, 2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide has been shown to be a selective antagonist of the delta opioid receptor, which is involved in pain perception, addiction, and mood regulation.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-[4-(dimethylamino)but-2-ynyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-15(2)10-6-5-9-14-13(16)11-17-12-7-3-4-8-12/h12H,3-4,7-11H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBDPWOOVDARON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)CSC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.